N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with notable structural features that suggest various potential biological activities. This compound belongs to the thiazolo[4,5-d]pyridazin class, recognized for its diverse pharmacological properties. The presence of functional groups such as furan and pyrrolidine enhances its potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N5O3S with a molecular weight of approximately 463.6 g/mol. The structural complexity includes a thiazole ring fused with a pyridazine, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₃N₅O₃S |
Molecular Weight | 463.6 g/mol |
CAS Number | 1203231-82-6 |
The mechanism of action for this compound likely involves interactions with specific proteins or enzymes within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects such as anti-inflammatory or antitumor activities.
Antitumor Activity
Research indicates that compounds within the thiazolo[4,5-d]pyridazin class exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell growth effectively. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and thiazole rings enhance cytotoxicity against various cancer cell lines.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Thiazole derivative 1 | 1.61 ± 1.92 | Bcl-2 Jurkat |
Thiazole derivative 2 | 1.98 ± 1.22 | A-431 |
These findings highlight the importance of the thiazole and phenyl substitutions in enhancing antitumor activity.
Anticonvulsant Activity
The compound also shows promise in anticonvulsant activity, as indicated by its performance in maximal electroshock tests. This suggests potential applications in treating epilepsy and related disorders.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antitumor Study : A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that specific substitutions on the phenyl ring significantly increased their potency compared to reference drugs like doxorubicin.
- Anticonvulsant Evaluation : In another research effort, a group of thiazole-based compounds was tested for anticonvulsant properties in animal models, showing promising results in reducing seizure activity.
- Antimicrobial Testing : A comprehensive antimicrobial assessment revealed that certain derivatives exhibited MIC values lower than traditional antibiotics against multiple bacterial strains.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-7-5-8-15(2)18(14)24-17(29)13-28-22(30)20-21(19(26-28)16-9-6-12-31-16)32-23(25-20)27-10-3-4-11-27/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFLHBCVHZRROB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.